molecular formula C5H10ClF2N B1530781 2-(Difluoromethyl)pyrrolidine hydrochloride CAS No. 1781041-85-7

2-(Difluoromethyl)pyrrolidine hydrochloride

Cat. No. B1530781
M. Wt: 157.59 g/mol
InChI Key: RDIHQUJWAQSJNK-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C5H10ClF2N . It has a molecular weight of 157.59 g/mol. It is a solid substance that should be stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 2-(Difluoromethyl)pyrrolidine hydrochloride is 1S/C5H9F2N.ClH/c6-5(7)4-2-1-3-8-4;/h4-5,8H,1-3H2;1H . The compound contains a five-membered pyrrolidine ring, which is a saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .


Physical And Chemical Properties Analysis

2-(Difluoromethyl)pyrrolidine hydrochloride is a solid substance . It has a molecular weight of 157.59 g/mol. The compound should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of Fluorinated Compounds

One significant application of 2-(difluoromethyl)pyrrolidine hydrochloride involves its use in the synthesis of fluorinated compounds. For instance, Microwave-assisted fluorination of 2-acylpyrroles, leading to the synthesis of fluorohymenidin, marks a pivotal advancement in creating fluorinated pyrrole-imidazole alkaloids, demonstrating the chemical's role in introducing fluorine atoms into organic molecules under specific conditions (Troegel & Lindel, 2012).

Development of Anti-inflammatory Agents

2-(Difluoromethyl)pyrrolidine hydrochloride derivatives have been explored for their potential in developing anti-inflammatory agents. A series of compounds synthesized from it demonstrated dual inhibitory activity on prostaglandin and leukotriene synthesis, showcasing potent anti-inflammatory activities comparable to existing drugs but with reduced side effects (Ikuta et al., 1987).

Catalysis and Organic Transformations

The compound plays a critical role in catalysis and organic transformations , exemplified by the organocatalyst-mediated enantioselective intramolecular aldol reaction. This reaction features a unique combination of aldehyde as a nucleophile and ketone as an electrophile, resulting in the synthesis of complex organic structures with high enantioselectivity, showcasing its utility in synthesizing biologically active molecules with precise stereochemical control (Hayashi et al., 2007).

Photocatalytic Applications

2-(Difluoromethyl)pyrrolidine hydrochloride derivatives are involved in photocatalytic applications , such as the degradation of pollutants. The study on the kinetics and mechanisms of photolytic and TiO2-photocatalytic degradation of substituted pyridines in aqueous solutions highlights its potential in environmental cleanup efforts, particularly in treating wastewater containing hazardous organic compounds (Stapleton et al., 2010).

Exploration in Medicinal Chemistry

Furthermore, the exploration of 2-(difluoromethyl)pyrrolidine hydrochloride derivatives in medicinal chemistry has led to significant findings. For example, structure-activity relationship studies on 2-methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine (ABT-089) have revealed its cognitive-enhancing properties, demonstrating the compound's utility in developing treatments for cognitive disorders (Lin et al., 1997).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-(difluoromethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N.ClH/c6-5(7)4-2-1-3-8-4;/h4-5,8H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIHQUJWAQSJNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethyl)pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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